molecular formula C8H12N2O2 B12216240 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL

Cat. No.: B12216240
M. Wt: 168.19 g/mol
InChI Key: IGVIIUHTFPBSJO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL is a chemical compound with the molecular formula C7H10N2O It is a pyrimidine derivative, characterized by the presence of a hydroxymethyl group at the 2-position and an isopropyl group at the 6-position

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(hydroxymethyl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-3-8(12)10-7(4-11)9-6/h3,5,11H,4H2,1-2H3,(H,9,10,12)

InChI Key

IGVIIUHTFPBSJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxymethyl and isopropyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-6-(propan-2-YL)pyrimidin-4-OL.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl and isopropyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4,6-dimethylpyrimidine
  • 2-(Hydroxymethyl)-6-methylpyrimidin-4-OL
  • 2-(Hydroxymethyl)-5-(propan-2-YL)pyrimidin-4-OL

Uniqueness

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL is unique due to the specific positioning of the hydroxymethyl and isopropyl groups, which confer distinct chemical and biological properties

Biological Activity

2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL is a pyrimidine derivative characterized by a hydroxymethyl group at the 2-position and an isopropyl group at the 6-position. This unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

The molecular formula of 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL is C7H10N2O. Its distinctive functional groups provide it with specific chemical reactivity, influencing its biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxymethyl and isopropyl groups enhance binding affinity to enzymes and receptors, modulating cellular processes such as signaling pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens like E. coli and Staphylococcus aureus at low concentrations.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies demonstrate cytotoxicity against several cancer cell lines, including HeLa and A172. The IC50 values indicate that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureusMIC < 100 µg/mL
AnticancerHeLa, A172IC50 = 17–38 µM
CytotoxicityNormal cells (RPTEC)IC50 > 100 µM

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrimidine derivatives, 2-(Hydroxymethyl)-6-(propan-2-YL)pyrimidin-4-OL was found to significantly reduce cell viability in cancer cell lines compared to control groups. The mechanism appears to involve cell cycle arrest and induction of apoptosis, suggesting potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited bacterial growth with MIC values comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

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